molecular formula C40H78N2O8 B14503946 Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester CAS No. 64654-04-2

Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester

Cat. No.: B14503946
CAS No.: 64654-04-2
M. Wt: 715.1 g/mol
InChI Key: FXCKXHCXBPMRSP-UHFFFAOYSA-N
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Description

Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester is a complex organic compound with a unique structure that includes both ester and amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester typically involves the esterification of butanedioic acid with tetracosenyl alcohol, followed by the reaction with bis(2-hydroxyethyl)amine. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and elevated temperatures to drive the esterification process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester can undergo various chemical reactions, including:

    Oxidation: The ester and amine groups can be oxidized under specific conditions, leading to the formation of corresponding acids and amides.

    Reduction: The compound can be reduced to yield alcohols and amines.

    Substitution: The ester and amine groups can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids and amides, while reduction may produce alcohols and amines.

Scientific Research Applications

Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester exerts its effects involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ester and amine groups can form stable complexes with other molecules, influencing their behavior and activity.

Comparison with Similar Compounds

Similar Compounds

    Butanedioic acid, dimethyl ester: Similar ester functionality but lacks the amine groups.

    2-Butenedioic acid, bis(2-ethylhexyl) ester: Another ester with different alkyl groups.

    9-Octadecenoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester: Similar amine functionality but different acid component.

Uniqueness

Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester is unique due to its combination of long-chain alkyl groups and both ester and amine functionalities. This combination provides it with distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

64654-04-2

Molecular Formula

C40H78N2O8

Molecular Weight

715.1 g/mol

IUPAC Name

bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-tetracos-9-enylbutanedioate

InChI

InChI=1S/C40H78N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-38(40(48)50-36-30-42(27-33-45)28-34-46)37-39(47)49-35-29-41(25-31-43)26-32-44/h15-16,38,43-46H,2-14,17-37H2,1H3

InChI Key

FXCKXHCXBPMRSP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CCCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO

Origin of Product

United States

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